6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
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Overview
Description
6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method involves the halogen-lithium exchange reaction of 2-(2’-bromo-4’,5’-methylenedioxyphenyl)ethyl chloride with tert-butyllithium in diethyl ether at low temperatures (below -60°C). The resulting aryllithium intermediate is then subjected to further reactions to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
Scientific Research Applications
6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound shares structural similarities with the presence of tert-butyl groups and an isoquinoline core.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature tert-butyl groups and dioxolo rings, making them structurally related.
Uniqueness
6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-tert-butyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)15-5-4-10-6-12-13(17-9-16-12)7-11(10)8-15/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
OKPJUVOAYGELMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC2=CC3=C(C=C2C1)OCO3 |
Origin of Product |
United States |
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